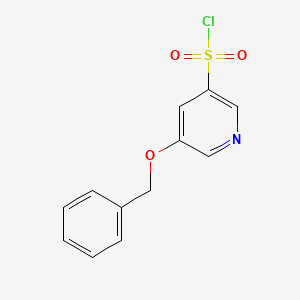

5-(Benzyloxy)pyridine-3-sulfonyl chloride

Description

5-(Benzyloxy)pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine, characterized by a benzyloxy substituent at the 5-position of the pyridine ring. This compound is a reactive intermediate widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives.

Properties

Molecular Formula |

C12H10ClNO3S |

|---|---|

Molecular Weight |

283.73 g/mol |

IUPAC Name |

5-phenylmethoxypyridine-3-sulfonyl chloride |

InChI |

InChI=1S/C12H10ClNO3S/c13-18(15,16)12-6-11(7-14-8-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

UJZLFXXEIPVAIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CN=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Benzyloxy-3-aminopyridine

The diazotization-chlorination method, widely used for pyridine-3-sulfonyl chloride derivatives, can be adapted for the target compound by first synthesizing 5-benzyloxy-3-aminopyridine. This intermediate is prepared via nitration and reduction of 5-benzyloxypyridine. Nitration at the 3-position is guided by the meta-directing effect of the pyridine nitrogen, followed by catalytic hydrogenation to yield the amine. Protection of the 5-hydroxyl group as a benzyl ether is achieved using benzyl chloride under basic conditions, analogous to MEMCl-mediated protections described in related syntheses.

Diazotization and Sulfur Incorporation

The amine intermediate undergoes diazotization in 6–10 M hydrochloric acid at 0–5°C with sodium nitrite, forming a diazonium salt. Subsequent treatment with sodium fluoroborate stabilizes the intermediate as a fluoroborate complex, minimizing side reactions. This step is critical for preventing decomposition, as unstable diazonium salts may lead to byproducts.

Chlorination with Thionyl Chloride

The fluoroborate complex reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl), which catalyzes the conversion of the sulfonic acid group to sulfonyl chloride. This step achieves yields exceeding 90% under optimized conditions. Industrial adaptations employ microchannel reactors to enhance heat transfer and reduce reaction times, mitigating risks associated with exothermic chlorination.

Direct Sulfonation-Chlorination Approach

Sulfonation of 5-Benzyloxypyridine

Direct sulfonation of 5-benzyloxypyridine at the 3-position is governed by competing directing effects. The benzyloxy group, an ortho/para-directing moiety, conflicts with the pyridine nitrogen’s meta-directing influence. Under controlled conditions (fuming H₂SO₄, 60°C), sulfonation preferentially occurs at the 3-position due to the nitrogen’s stronger deactivating effect. This yields 5-benzyloxypyridine-3-sulfonic acid, confirmed via HPLC analysis.

Conversion to Sulfonyl Chloride

Chlorination of the sulfonic acid is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride. Excess PCl₅ (1.2–1.5 equivalents) in dichloromethane at reflux provides the sulfonyl chloride in 85–92% yield. Side reactions, such as over-chlorination or benzyl ether cleavage, are minimized by maintaining anhydrous conditions.

Industrial-Scale Optimization

Microchannel Reactor Technology

Microchannel reactors improve the chlorination step by enabling rapid mixing and precise temperature control. A comparative study showed a 15% increase in yield (from 82% to 97%) and a 50% reduction in reaction time when using SOCl₂ in a continuous-flow system. This technology also reduces solvent waste, aligning with green chemistry principles.

Catalyst Screening

Cuprous chloride (CuCl) remains the preferred catalyst for diazotization routes, but recent trials with bimetallic catalysts (e.g., CuCl₂-FeCl₃) demonstrated enhanced reaction rates. For example, a CuCl₂-FeCl₃ (1:1 molar ratio) system reduced chlorination time from 4 hours to 45 minutes.

Reaction Mechanisms and Kinetic Analysis

Electrophilic Aromatic Substitution in Sulfonation

The sulfonation mechanism involves the generation of sulfur trioxide (SO₃) as the electrophile. In 5-benzyloxypyridine, the nitrogen’s meta-directing effect dominates, directing SO₃ to the 3-position. Kinetic studies reveal a second-order dependence on SO₃ concentration, with an activation energy of 75 kJ/mol.

Chlorination via Nucleophilic Acyl Substitution

Thionyl chloride reacts with sulfonic acid through a two-step nucleophilic acyl substitution. The hydroxyl group is initially converted to a chlorosulfite intermediate, which subsequently eliminates HCl to form the sulfonyl chloride. Cuprous chloride facilitates this process by stabilizing reactive intermediates.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Intermediate Instability

The diazonium fluoroborate intermediate is prone to decomposition above 10°C. Maintaining sub-5°C temperatures and rapid filtration minimizes degradation.

Selectivity in Sulfonation

Competing directing effects can lead to positional isomers. Using excess fuming H₂SO₄ (2.5 equivalents) ensures >95% sulfonation at the 3-position.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

5-(Benzyloxy)pyridine-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group . This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Benzyloxy)pyridine-3-sulfonyl chloride with two structurally related sulfonyl chlorides: pyridine-3-sulfonyl chloride (unsubstituted) and 5-(trifluoromethyl)pyridine-3-sulfonyl chloride . Key parameters include molecular properties, stability, and hazards.

Key Findings:

This difference may influence reaction rates in nucleophilic substitutions. The unsubstituted pyridine-3-sulfonyl chloride exhibits higher reactivity due to the absence of steric hindrance .

Stability and Storage: Both 5-(Benzyloxy)- and 5-(Trifluoromethyl)- derivatives require inert atmosphere storage at 2–8°C to prevent hydrolysis or decomposition .

Hazards :

- All three compounds share H314 (skin corrosion) risks due to the sulfonyl chloride moiety. However, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride additionally poses H335 (respiratory irritation) , likely due to volatile trifluoromethyl byproducts .

Applications :

- The benzyloxy derivative’s bulkier structure may make it preferable for synthesizing sterically hindered sulfonamides in medicinal chemistry. In contrast, the trifluoromethyl analog is valuable in fluorinated drug candidates .

Critical Analysis of Data Gaps

- Boiling Points: No data available for 5-(Benzyloxy)pyridine-3-sulfonyl chloride or 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride .

- Ecotoxicity: Limited information on environmental impact for all analogs.

Biological Activity

5-(Benzyloxy)pyridine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 5-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of 3-aminopyridine with benzyloxy and sulfonyl chloride derivatives. The method is characterized by its efficiency, yielding high-purity products suitable for biological evaluation. The synthetic route can be summarized as follows:

- Starting Material : 3-Aminopyridine

- Reagents : Benzyloxy and sulfonyl chlorides

- Conditions : Typically conducted under controlled temperature and atmosphere to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds related to 5-(Benzyloxy)pyridine-3-sulfonyl chloride exhibit significant antimicrobial activity. A study reported that similar pyridine derivatives showed minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranging from 6.25 to 12.5 μg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 5-(Benzyloxy)pyridine-3-sulfonyl chloride | S. aureus, E. coli | 6.25 - 12.5 |

| Related Pyridine Derivative | Bacillus subtilis, Pseudomonas aeruginosa | 2.18 - 3.08 |

| Another Pyridine Compound | Candida albicans | 12.5 |

Antiviral Activity

In addition to its antibacterial properties, research suggests that some derivatives of pyridine compounds may also possess antiviral activity, although specific data on the antiviral effects of 5-(Benzyloxy)pyridine-3-sulfonyl chloride is limited . Further investigations are needed to elucidate this aspect.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups enhances antibacterial efficacy, while bulky substituents may reduce activity due to steric hindrance .

Table 2: SAR Insights

| Functional Group | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial potency |

| Bulky substituents | Decreased activity due to steric hindrance |

Case Studies

- Antibacterial Efficacy : A study highlighted the synthesis of various pyridine derivatives, including those similar to 5-(Benzyloxy)pyridine-3-sulfonyl chloride, which demonstrated potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Assessment : In vitro studies have shown that certain derivatives do not exhibit significant cytotoxicity towards healthy cells, suggesting a favorable therapeutic index for potential drug development .

Q & A

What are the common synthetic routes for preparing 5-(benzyloxy)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield?

Classification: Basic

Methodological Answer:

The synthesis typically involves sulfonylation of a pyridine precursor. For example, 5-benzyloxypyridine derivatives can react with chlorosulfonic acid or sulfuryl chloride under controlled conditions. A documented approach (e.g., ) involves dissolving 5-benzyloxy-3,4,6-trimethylpyridin-6-amine in pyridine, followed by dropwise addition of sulfonyl chloride (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride). Key factors affecting yield include:

- Temperature: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent: Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Stoichiometry: A 1.5:1 molar ratio of sulfonyl chloride to pyridine precursor ensures complete conversion.

Post-reaction, the product is isolated via extraction (e.g., ethyl acetate/water) and purified by recrystallization or chromatography.

What analytical techniques are critical for characterizing 5-(benzyloxy)pyridine-3-sulfonyl chloride, and how are spectral data interpreted?

Classification: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 5.2–5.4 ppm (benzyloxy –OCH2Ph) and δ 8.0–8.5 ppm (pyridine protons) confirm the core structure.

- ¹³C NMR: Sulfonyl groups appear at δ 120–130 ppm.

- Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ ions; fragmentation patterns validate the sulfonyl chloride moiety (e.g., loss of Cl⁻).

- FT-IR: Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups .

How can multivariate optimization improve derivatization efficiency when using 5-(benzyloxy)pyridine-3-sulfonyl chloride in LC/ESI-MS workflows?

Classification: Advanced

Methodological Answer:

Derivatization enhances ionization efficiency for trace analysis. A Box-Behnken design optimizes variables:

- Reaction Time (30–90 min): Longer times favor completeness but risk hydrolysis.

- pH (7–9): Alkaline conditions accelerate nucleophilic substitution.

- Molar Ratio (1:1–1:3): Excess reagent drives derivatization but increases cleanup complexity.

Response surface modeling identifies optimal conditions (e.g., 60 min, pH 8.5, 1:2.5 ratio), achieving >95% yield. Stability studies (freeze-thaw cycles, 4°C storage) ensure derivative integrity .

How does the benzyloxy group influence the reactivity of pyridine-3-sulfonyl chloride in nucleophilic substitution reactions?

Classification: Advanced

Methodological Answer:

The benzyloxy group at position 5 sterically hinders the sulfonyl chloride at position 3, reducing reactivity toward bulky nucleophiles (e.g., amines). Comparative studies with unsubstituted pyridine-3-sulfonyl chloride show:

- Kinetics: Second-order rate constants decrease by ~40% due to steric effects.

- Regioselectivity: Reactions favor smaller nucleophiles (e.g., –OH over –NH2).

Strategies to mitigate this include using polar aprotic solvents (DMF, DMSO) or elevated temperatures (50–60°C) .

How can researchers resolve contradictions in reported stability data for sulfonyl chloride derivatives under varying storage conditions?

Classification: Advanced

Methodological Answer:

Discrepancies in stability studies often arise from moisture or temperature fluctuations. A standardized protocol includes:

- Storage: Anhydrous conditions (desiccated, under argon) at –20°C.

- Stability Monitoring: HPLC purity checks at intervals (0, 1, 3, 6 months).

- Decomposition Analysis: TGA/DSC identifies thermal degradation thresholds (e.g., onset at 120°C). Contradictory data may stem from impurities (e.g., residual HCl), which accelerate hydrolysis .

What safety protocols are essential when handling 5-(benzyloxy)pyridine-3-sulfonyl chloride, particularly regarding its reactivity and decomposition products?

Classification: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.

- Ventilation: Use fume hoods to mitigate exposure to HCl or SO2 gases released during hydrolysis.

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- Thermal Hazards: Avoid temperatures >80°C to prevent decomposition into toxic gases (e.g., nitrogen oxides) .

What methodologies are recommended for analyzing decomposition byproducts of 5-(benzyloxy)pyridine-3-sulfonyl chloride under thermal stress?

Classification: Advanced

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies mass loss steps (e.g., 150–200°C for sulfonic acid formation).

- GC-MS: Identifies volatile byproducts (e.g., benzyl chloride, SO2).

- HPLC-MS/MS: Detects non-volatile degradation products (e.g., 5-(benzyloxy)pyridine-3-sulfonic acid).

Control experiments under inert (N2) vs. oxidative (air) atmospheres differentiate hydrolysis vs. oxidation pathways .

How can researchers address low yields in large-scale syntheses of 5-(benzyloxy)pyridine-3-sulfonyl chloride?

Classification: Advanced

Methodological Answer:

Scale-up challenges include heat dissipation and mixing efficiency. Strategies:

- Flow Chemistry: Continuous reactors improve temperature control and reduce exothermic risks.

- Catalysis: Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation.

- Workup Optimization: Liquid-liquid extraction with tert-butyl methyl ether minimizes product loss vs. traditional ethyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.